molecular formula C15H13BrO B14127701 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl

4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl

Cat. No.: B14127701
M. Wt: 289.17 g/mol
InChI Key: VUWQZFQPUXVZAQ-UHFFFAOYSA-N
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Description

4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C15H13BrO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom, a methoxy group, and a vinyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the biphenyl ring.

These reactions are often carried out using specific catalysts and under controlled conditions to ensure the desired substitution pattern and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, methoxylation, and vinylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted biphenyl derivatives.

Scientific Research Applications

4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s electronic properties and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: Lacks the methoxy and vinyl groups, making it less reactive in certain types of chemical reactions.

    4-Methoxy-4’-bromobiphenyl: Similar structure but lacks the vinyl group, affecting its reactivity and applications.

    4-Vinylbiphenyl:

Uniqueness

4-Bromo-4’-methoxy-3-vinyl-1,1’-biphenyl is unique due to the presence of all three substituents (bromine, methoxy, and vinyl groups) on the biphenyl structure. This combination of substituents imparts distinct reactivity and properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H13BrO

Molecular Weight

289.17 g/mol

IUPAC Name

1-bromo-2-ethenyl-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C15H13BrO/c1-3-11-10-13(6-9-15(11)16)12-4-7-14(17-2)8-5-12/h3-10H,1H2,2H3

InChI Key

VUWQZFQPUXVZAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=C

Origin of Product

United States

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